![molecular formula C16H27NO3S B14636898 1-{4-[2-(Ethylsulfanyl)ethoxy]phenoxy}-3-[(propan-2-yl)amino]propan-2-ol CAS No. 53936-73-5](/img/structure/B14636898.png)
1-{4-[2-(Ethylsulfanyl)ethoxy]phenoxy}-3-[(propan-2-yl)amino]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[2-(Ethylsulfanyl)ethoxy]phenoxy}-3-[(propan-2-yl)amino]propan-2-ol is an organic compound that belongs to the class of phenol ethers. These are aromatic compounds containing an ether group substituted with a benzene ring
Vorbereitungsmethoden
The synthesis of 1-{4-[2-(Ethylsulfanyl)ethoxy]phenoxy}-3-[(propan-2-yl)amino]propan-2-ol involves several steps. One common method includes the reaction of 4-(2-ethoxyethoxy)phenol with ethylsulfanyl ethyl bromide in the presence of a base to form the intermediate compound. This intermediate is then reacted with 3-(propan-2-ylamino)propan-2-ol under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
1-{4-[2-(Ethylsulfanyl)ethoxy]phenoxy}-3-[(propan-2-yl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-{4-[2-(Ethylsulfanyl)ethoxy]phenoxy}-3-[(propan-2-yl)amino]propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as a beta-blocker or other pharmacological effects.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-{4-[2-(Ethylsulfanyl)ethoxy]phenoxy}-3-[(propan-2-yl)amino]propan-2-ol involves its interaction with specific molecular targets, such as adrenergic receptors. The compound binds to these receptors, leading to the modulation of various signaling pathways. This interaction can result in physiological effects, such as the regulation of heart rate and blood pressure .
Vergleich Mit ähnlichen Verbindungen
1-{4-[2-(Ethylsulfanyl)ethoxy]phenoxy}-3-[(propan-2-yl)amino]propan-2-ol can be compared with other similar compounds, such as:
1-[4-(2-methoxyethyl)phenoxy]-3-propan-2-ylamino-propan-2-ol: This compound is also a selective adrenergic β-1-blocking agent and shares similar pharmacological properties.
1-(4-{[(2-Isopropoxyethoxy)methoxy]methyl}phenoxy)-3-(isopropylamino)-2-propanol:
The uniqueness of this compound lies in its specific ethylsulfanyl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
53936-73-5 |
|---|---|
Molekularformel |
C16H27NO3S |
Molekulargewicht |
313.5 g/mol |
IUPAC-Name |
1-[4-(2-ethylsulfanylethoxy)phenoxy]-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C16H27NO3S/c1-4-21-10-9-19-15-5-7-16(8-6-15)20-12-14(18)11-17-13(2)3/h5-8,13-14,17-18H,4,9-12H2,1-3H3 |
InChI-Schlüssel |
JOMHGGZJEHTPHW-UHFFFAOYSA-N |
Kanonische SMILES |
CCSCCOC1=CC=C(C=C1)OCC(CNC(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[1-(Pyridin-2-yl)ethenyl]morpholine](/img/structure/B14636815.png)



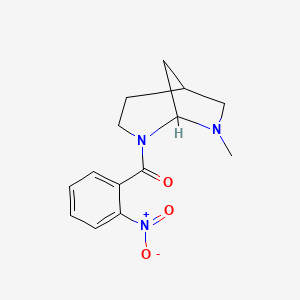

![N-{3-[Bis(2-phenoxyethyl)amino]phenyl}acetamide](/img/structure/B14636860.png)
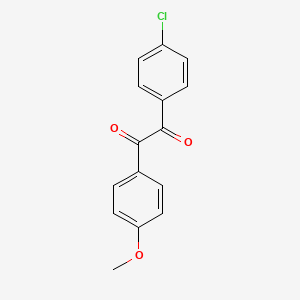

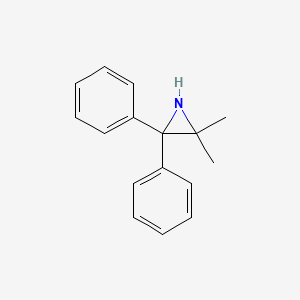
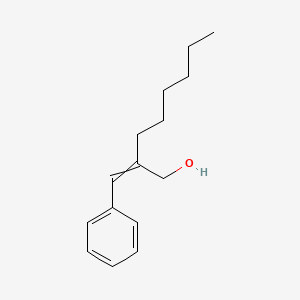
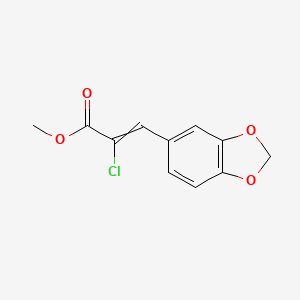

![(2,6,8-Trinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile](/img/structure/B14636903.png)
